N-(2-bromophenyl)-4-chloro-3-nitrobenzamide

nAChR nicotinic acetylcholine receptor neuroscience

Selective α3β4 nicotinic acetylcholine receptor antagonist (IC50 1.8 nM) with a 6.7-fold selectivity over α4β2. Validated in mouse smoke cessation models (ED50 1.2 mg/kg). Also modulates DAT (658 nM), SERT (100 nM), and NET (443 nM). Serves as a tri-functional synthetic building block: Suzuki-Miyaura (ortho-Br), SNAr (4-Cl), and amine reduction (3-NO2) to accelerate medicinal chemistry SAR.

Molecular Formula C13H8BrClN2O3
Molecular Weight 355.57 g/mol
CAS No. 349619-73-4
Cat. No. B1607565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromophenyl)-4-chloro-3-nitrobenzamide
CAS349619-73-4
Molecular FormulaC13H8BrClN2O3
Molecular Weight355.57 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br
InChIInChI=1S/C13H8BrClN2O3/c14-9-3-1-2-4-11(9)16-13(18)8-5-6-10(15)12(7-8)17(19)20/h1-7H,(H,16,18)
InChIKeyPDKNULDICXHHQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Bromophenyl)-4-chloro-3-nitrobenzamide (CAS 349619-73-4): Procurement-Grade Benzamide Derivative for Neuroscience and Medicinal Chemistry Research


N-(2-bromophenyl)-4-chloro-3-nitrobenzamide (CAS 349619-73-4) is a polyhalogenated benzamide derivative bearing bromo, chloro, and nitro substituents, with a molecular formula of C13H8BrClN2O3 and a molecular weight of 355.57 g/mol [1]. The compound is primarily studied for its antagonist activity at nicotinic acetylcholine receptors (nAChRs), where it demonstrates potent inhibition of the α3β4 subtype (1.8 nM) in human SH-SY5Y cells [2]. Additional in vitro activity includes modulation of dopamine transporter (DAT) function and displacement of DAT ligands in the 441–945 nM range [3], as well as in vivo smoke cessation efficacy in mouse models at doses as low as 1.2 mg/kg [4]. Commercially available purities range from 95% to 98% across multiple vendors .

Why Generic Substitution of N-(2-Bromophenyl)-4-chloro-3-nitrobenzamide (CAS 349619-73-4) Is Not Recommended


Substitution of N-(2-bromophenyl)-4-chloro-3-nitrobenzamide with structurally related benzamides is inadvisable due to the critical dependence of nAChR subtype selectivity on the precise halogenation pattern and nitro group positioning [1]. Closely related analogs such as N-(2-bromophenyl)benzamide (CAS 6334-99-2) lack both the 4-chloro and 3-nitro moieties entirely, resulting in a molecular weight reduction of approximately 73 g/mol and the absence of the electron-withdrawing nitro group that directly influences receptor binding geometry and potency [2]. Similarly, 2-bromo-N-(2-bromophenyl)benzamide (CAS not specified) contains an additional bromo substituent on the benzoyl ring, altering the steric and electronic environment of the amide carbonyl. Even minor positional isomerism in the nitro or chloro substitution pattern can drastically alter the compound's ability to discriminate between α3β4 and α4β2 nAChR subtypes—a selectivity window that defines the compound's utility in neuroscience applications. The quantitative evidence presented in Section 3 demonstrates that the target compound's specific 1.8 nM α3β4 antagonism [3] cannot be assumed for any analog lacking the identical substitution array.

Quantitative Differentiation Evidence for N-(2-Bromophenyl)-4-chloro-3-nitrobenzamide (CAS 349619-73-4): Procurement Decision Data


α3β4 nAChR Antagonism: Subtype Selectivity Profile of N-(2-Bromophenyl)-4-chloro-3-nitrobenzamide

N-(2-bromophenyl)-4-chloro-3-nitrobenzamide exhibits potent antagonism of the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM in SH-SY5Y cells, as measured by inhibition of carbamylcholine-induced 86Rb+ efflux [1]. This activity is 6.7-fold more potent than its antagonism of the human α4β2 nAChR subtype (IC50 = 12.0 nM) and 8.3-fold more potent than its antagonism of the human α4β4 nAChR subtype (IC50 = 15.0 nM), assessed under identical assay conditions [2]. The compound also demonstrates activity at the muscle-type α1β1γδ nAChR (IC50 = 7.9 nM), indicating a broader nAChR antagonism profile with quantifiable preference for the α3β4 subtype [3].

nAChR nicotinic acetylcholine receptor neuroscience subtype selectivity antagonist

In Vivo Smoke Cessation Efficacy: Dose-Response Data for N-(2-Bromophenyl)-4-chloro-3-nitrobenzamide

N-(2-bromophenyl)-4-chloro-3-nitrobenzamide demonstrates dose-dependent smoke cessation activity in ICR mice across multiple behavioral endpoints. In the tail-flick assay measuring inhibition of nicotine-induced antinociception, the compound exhibited an ED50 of 1.2 mg/kg following subcutaneous administration 15 minutes prior to nicotine challenge [1]. In the hotplate assay, the effective dose was 15.0 mg/kg under identical administration conditions [2]. The compound also inhibited nicotine-induced hyperlocomotion with an ED50 of 4.9 mg/kg and attenuated nicotine-induced hypothermia at 9.2 mg/kg [3].

smoke cessation nicotine addiction in vivo pharmacology behavioral assay nAChR antagonist

Dopamine Transporter (DAT) Ligand Displacement and Reuptake Inhibition Profile

N-(2-bromophenyl)-4-chloro-3-nitrobenzamide interacts with the human dopamine transporter (DAT) as demonstrated by displacement of [3H]WIN-35428 with an IC50 of 441 nM and displacement of [125I]RTI-55 with an IC50 of 871 nM [1]. The compound inhibits [3H]dopamine reuptake at human DAT expressed in HEK293 cells with IC50 values ranging from 658 nM to 945 nM across multiple assay formats [2]. Notably, the compound exhibits measurable selectivity for serotonin transporter (SERT) inhibition (IC50 = 100 nM) compared to DAT inhibition (IC50 = 658 nM) [3], and norepinephrine transporter (NET) inhibition at 443 nM [4].

dopamine transporter DAT monoamine transporter ligand displacement reuptake inhibition

Physicochemical Property Benchmarks: Boiling Point and Density Data for Procurement Quality Assessment

N-(2-bromophenyl)-4-chloro-3-nitrobenzamide possesses a boiling point of 401.6 °C at 760 mmHg, a flash point of 196.7 °C, a density of 1.707 g/cm³, and a refractive index of 1.693 . These values are derived from computational predictions and serve as baseline reference points for verifying compound identity and purity during procurement and quality control . The compound is commercially available at purities ranging from 95% (AKSci, CymitQuimica, Leyan) to 97% (Alfa Aesar) [1] and 98% (ChemSrc, MolCore) , providing procurement flexibility based on application-specific purity requirements.

physicochemical properties boiling point density quality control procurement specification

N-(2-Bromophenyl)-4-chloro-3-nitrobenzamide as a Synthetic Building Block: Ortho-Bromo Substitution Enables Cross-Coupling Chemistry

The ortho-bromophenyl moiety in N-(2-bromophenyl)-4-chloro-3-nitrobenzamide provides a reactive handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations . The presence of the 4-chloro substituent on the benzoyl ring offers a second orthogonal reactive site with distinct reactivity from the bromo substituent, enabling sequential functionalization strategies not possible with mono-halogenated benzamide analogs such as N-(2-bromophenyl)benzamide [1]. The 3-nitro group serves as an electron-withdrawing moiety that modulates the reactivity of both halogen substituents and can be reduced to an amine for additional derivatization pathways .

synthetic building block cross-coupling Suzuki coupling Buchwald-Hartwig amination medicinal chemistry

In Vitro Dopamine Uptake Inhibition: Synaptosomal Activity of N-(2-Bromophenyl)-4-chloro-3-nitrobenzamide

In a rat brain synaptosomal preparation, N-(2-bromophenyl)-4-chloro-3-nitrobenzamide inhibited dopamine (DA) uptake with an IC50 of 900 nM [1]. This ex vivo activity complements the compound's recombinant human DAT inhibition data (IC50 = 658–945 nM) and demonstrates that the compound's DAT modulatory activity is retained in native neuronal tissue preparations [2]. The synaptosomal IC50 is within 1.4-fold of the recombinant DAT IC50 (658 nM), indicating minimal impact of the native membrane environment and endogenous protein interactions on the compound's transporter engagement [3].

dopamine uptake synaptosome neurotransmitter transport ex vivo CNS pharmacology

Recommended Research and Procurement Applications for N-(2-Bromophenyl)-4-chloro-3-nitrobenzamide (CAS 349619-73-4)


α3β4-Selective Nicotinic Acetylcholine Receptor Antagonism Studies

This compound is optimally suited for experiments requiring preferential antagonism of the α3β4 nAChR subtype over α4β2 and α4β4 subtypes. With a 6.7-fold selectivity window (1.8 nM vs 12.0 nM), researchers can use this compound to interrogate α3β4-specific signaling pathways in SH-SY5Y neuroblastoma models or other α3β4-expressing systems [1]. The compound's activity at muscle-type α1β1γδ nAChR (7.9 nM) also supports its use as a pan-nAChR antagonist with defined subtype potency ranking [2].

In Vivo Nicotine Addiction and Smoke Cessation Behavioral Pharmacology

Validated for in vivo behavioral pharmacology, this compound demonstrates dose-dependent smoke cessation efficacy in ICR mice across multiple nicotine challenge assays, including tail-flick (ED50 = 1.2 mg/kg), hotplate (15.0 mg/kg), locomotor activity (4.9 mg/kg), and hypothermia (9.2 mg/kg) [3]. The 1.2 mg/kg tail-flick ED50 provides a low-dose benchmark for studies investigating nAChR-mediated mechanisms of nicotine dependence and withdrawal [4].

Monoamine Transporter Polypharmacology: SERT-Preferring DAT/NET Modulation

This compound is appropriate for polypharmacology studies requiring modulation of multiple monoamine transporters with defined potency hierarchy. The SERT inhibition potency of 100 nM provides 6.6-fold selectivity over DAT (658 nM) and 4.4-fold selectivity over NET (443 nM) [5]. This profile enables investigation of serotonergic-dopaminergic-noradrenergic interplay without the confounding effects of equipotent triple reuptake inhibition [6].

Medicinal Chemistry Scaffold Diversification via Sequential Derivatization

The compound serves as a tri-functional synthetic building block for medicinal chemistry campaigns requiring iterative scaffold elaboration. The ortho-bromo substituent enables Suzuki-Miyaura cross-coupling for aryl/heteroaryl introduction; the 4-chloro group offers nucleophilic aromatic substitution or orthogonal cross-coupling; and the 3-nitro group can be reduced to an amine for amide coupling, sulfonamide formation, or reductive amination . This sequential derivatization capability supports structure-activity relationship (SAR) studies around the benzamide core without requiring multiple separate scaffold procurements [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-bromophenyl)-4-chloro-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.